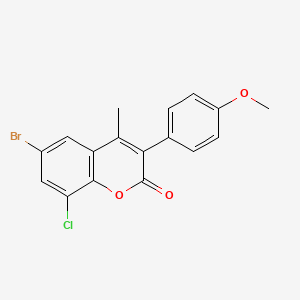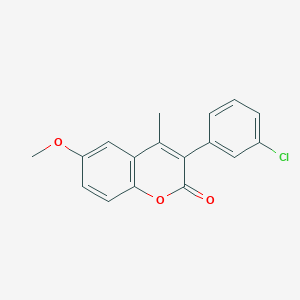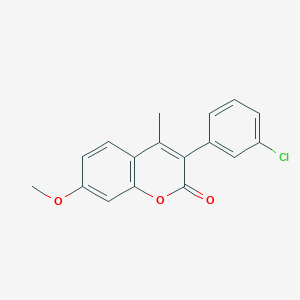
5-Methyl-2-(trifluoromethyl)pyridin-4-amine
Descripción general
Descripción
5-Methyl-2-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C7H7F3N2. It has a molecular weight of 176.14 . The compound is typically a white to yellow solid .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for 5-Methyl-2-(trifluoromethyl)pyridin-4-amine is 1S/C7H7F3N2/c1-4-3-12-6 (2-5 (4)11)7 (8,9)10/h2-3H,1H3, (H2,11,12) .Physical And Chemical Properties Analysis
5-Methyl-2-(trifluoromethyl)pyridin-4-amine is a white to yellow solid . It has a molecular weight of 176.14 .Aplicaciones Científicas De Investigación
Pharmaceutical Development
5-Methyl-2-(trifluoromethyl)pyridin-4-amine is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique chemical structure, featuring both a trifluoromethyl group and an amine, enhances the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability. This compound is particularly useful in the development of medications targeting specific enzymes and receptors, contributing to treatments for conditions like cancer and neurological disorders .
Agrochemical Industry
In the agrochemical sector, 5-Methyl-2-(trifluoromethyl)pyridin-4-amine is utilized in the synthesis of pesticides and herbicides. The trifluoromethyl group imparts increased lipophilicity and metabolic stability to these compounds, enhancing their effectiveness against pests and weeds. This compound is a key building block in the development of new agrochemicals that are more efficient and environmentally friendly .
Material Science
This compound is also significant in material science, particularly in the development of advanced polymers and coatings. The presence of the trifluoromethyl group can improve the thermal stability, chemical resistance, and hydrophobic properties of materials. These enhanced properties are crucial for applications in harsh environments, such as in aerospace and automotive industries .
Catalysis
5-Methyl-2-(trifluoromethyl)pyridin-4-amine serves as a ligand in various catalytic processes. Its ability to stabilize transition metal complexes makes it valuable in homogeneous catalysis, where it can facilitate reactions such as cross-coupling and hydrogenation. These catalytic processes are essential in the synthesis of fine chemicals and pharmaceuticals .
Organic Synthesis
In organic synthesis, this compound is used as a building block for the construction of more complex molecules. Its unique structure allows for the introduction of the trifluoromethyl group into various organic frameworks, which can significantly alter the physical and chemical properties of the resulting compounds. This versatility makes it a valuable tool in the synthesis of novel organic molecules .
Environmental Chemistry
Research in environmental chemistry has explored the use of 5-Methyl-2-(trifluoromethyl)pyridin-4-amine in the development of sensors and detection methods for environmental pollutants. The compound’s unique electronic properties enable the design of sensitive and selective sensors for detecting trace amounts of hazardous substances in the environment .
Safety and Hazards
Direcciones Futuras
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . It is expected that many novel applications of 5-Methyl-2-(trifluoromethyl)pyridin-4-amine will be discovered in the future .
Mecanismo De Acción
Target of Action
Compounds with a similar structure have been used in the synthesis of active pharmaceutical ingredients (apis), such as naporafenib, a raf inhibitor used in the treatment of raf-driven cancers .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been used in the synthesis of pyridine-based ligands to stabilize hypervalent iodine, which is applied in a wide range of synthetic transformations .
Result of Action
Similar compounds have shown excellent fungicidal activity .
Propiedades
IUPAC Name |
5-methyl-2-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-3-12-6(2-5(4)11)7(8,9)10/h2-3H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHDTBXWBPSDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)pyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3041624.png)











